molecular formula C22H22FN5O B2655986 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941945-95-5

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2655986
CAS No.: 941945-95-5
M. Wt: 391.45
InChI Key: BPHMGPUWITVNPH-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a piperazine ring, and a pyridazine moiety, making it a versatile molecule for medicinal chemistry and other scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 3-fluorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced through a cyclization reaction involving hydrazine derivatives and suitable precursors.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, often using 4-methylpiperazine as a key reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as recrystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are utilized for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of action of related molecules.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide: shares structural similarities with other benzamide derivatives and pyridazine-containing compounds.

    N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-chlorobenzamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s efficacy and selectivity in various applications, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3-fluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c1-27-11-13-28(14-12-27)21-10-9-20(25-26-21)16-5-7-19(8-6-16)24-22(29)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMGPUWITVNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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